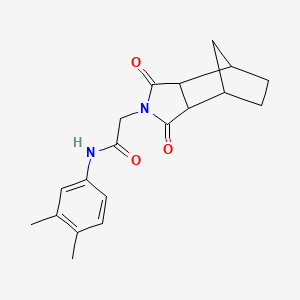
N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes a phenyl ring substituted with methyl groups and a dioxooctahydro-methanoisoindolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Phenyl Intermediate: Starting with 3,4-dimethylphenylamine, the compound can be reacted with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide.
Cyclization Reaction: The acetamide intermediate can then undergo a cyclization reaction with a suitable dicarboxylic acid derivative to form the dioxooctahydro-methanoisoindolyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring and the acetamide moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of advanced materials or as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)acetamide: Lacks the dioxooctahydro-methanoisoindolyl moiety.
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide: Lacks the 3,4-dimethylphenyl group.
Uniqueness
N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-10-3-6-14(7-11(10)2)20-15(22)9-21-18(23)16-12-4-5-13(8-12)17(16)19(21)24/h3,6-7,12-13,16-17H,4-5,8-9H2,1-2H3,(H,20,22) |
InChI Key |
CMMOFOKVLOKKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B11593294.png)
![2-(2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B11593301.png)
![Ethyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11593307.png)
![7-(4-butoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11593314.png)
![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593323.png)
![4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B11593324.png)
![(5Z)-3-cyclohexyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593331.png)
![benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593336.png)
![(5Z)-3-cyclohexyl-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11593345.png)
![6-(4-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593351.png)
![(2-chloro-6-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11593352.png)
![2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11593354.png)

